molecular formula C11H11NO2 B14029165 2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile

2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile

Cat. No.: B14029165
M. Wt: 189.21 g/mol
InChI Key: IXJUQWJNNPYLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a hydroxybenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-(Cyclopropylmethoxy)-4-oxobenzonitrile.

    Reduction: Formation of 2-(Cyclopropylmethoxy)-4-aminobenzonitrile.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclopropylmethoxy)benzonitrile
  • 2-(Cyclopropylmethoxy)ethylphenol
  • 2-(Cyclopropylmethoxy)benzaldehyde

Uniqueness

2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile is unique due to the presence of both a cyclopropylmethoxy group and a hydroxybenzonitrile moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-4-hydroxybenzonitrile

InChI

InChI=1S/C11H11NO2/c12-6-9-3-4-10(13)5-11(9)14-7-8-1-2-8/h3-5,8,13H,1-2,7H2

InChI Key

IXJUQWJNNPYLOF-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.